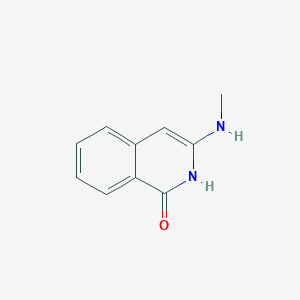

3-(Methylamino)-1,2-dihydroisoquinolin-1-one

Descripción general

Descripción

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The compound’s structure features a dihydroisoquinoline core with a methylamino substituent, which can influence its chemical reactivity and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methylamino group can be introduced through reductive amination of the corresponding ketone or aldehyde with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction efficiency and selectivity. Purification of the product typically involves crystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylamino)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

3-(Methylamino)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparación Con Compuestos Similares

Similar Compounds

3-(Dimethylamino)-1,2-dihydroisoquinolin-1-one: Similar structure but with an additional methyl group on the amino substituent.

3-(Ethylamino)-1,2-dihydroisoquinolin-1-one: Similar structure with an ethyl group instead of a methyl group on the amino substituent.

1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline derivative without the methylamino substituent.

Uniqueness

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Actividad Biológica

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound this compound belongs to this family and has been studied for its potential therapeutic benefits.

Pharmacological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds derived from 3,4-dihydroisoquinoline have shown significant antiproliferative effects against various cancer cell lines. A notable example is compound 3b, which demonstrated selective antiproliferative activity against camptothecin-resistant leukemia cells and other cancer types while exhibiting a favorable selectivity index compared to normal cells .

2. Neuroprotective Effects

Research indicates that certain isoquinoline derivatives can enhance neuroprotection. For instance, compounds like 6a-1 and 6a-2 exhibited neuroprotective activity on corticosterone-injured PC12 cells, promoting cell survival and maturation with lower hepatotoxicity compared to established treatments like agomelatine .

3. Antimicrobial Properties

Isoquinoline derivatives have also been evaluated for their antimicrobial activities. Recent findings suggest that several synthesized compounds exhibit promising bactericidal and antifungal effects. For example, compound 13 showed notable bactericidal activity against various strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the molecular structure can significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 7 | Enhanced potency against specific cancer cell lines |

| Introduction of difluoromethyl group | Increased selectivity for SIK2 and SIK3 isoforms |

| Replacement of morpholine moiety | Improved potency and selectivity against SIK1 |

These modifications highlight the importance of chemical structure in determining the efficacy and selectivity of isoquinoline derivatives.

Synthesis Methods

The synthesis of this compound typically involves several steps starting from readily available precursors. The methods often include:

- Condensation Reactions : Using appropriate aldehydes and amines to form the core isoquinoline structure.

- Functional Group Modifications : Employing techniques such as alkylation or acylation to introduce methylamino groups at specific positions on the isoquinoline scaffold.

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by Zheng et al. synthesized a series of dihydroisoquinoline derivatives and assessed their anticancer potential. Among these, compound 3b was particularly noted for its ability to inhibit growth in resistant cancer cell lines while maintaining low toxicity levels in normal cells .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, compounds derived from the same scaffold were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that some derivatives not only improved cell viability but also enhanced neuronal differentiation .

Propiedades

IUPAC Name |

3-(methylamino)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWIHFSPKUCLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32901-19-2 | |

| Record name | 3-(methylamino)-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.